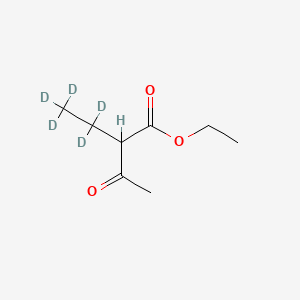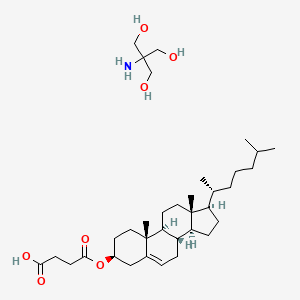
Cholesteryl hemisuccinate tris salt
概要
説明
Cholesteryl hemisuccinate tris salt, also known as 3β-Hydroxy-5-cholestene 3-hemisuccinate tris salt, is a compound derived from cholesterol. It is an ionizable anionic detergent that stabilizes large unilamellar vesicles. These vesicles act as delivery agents for various substances, including anticancer drugs, oligonucleotides, and antibiotics . This compound is often used in protein crystallography, biochemical studies, and pharmacology .
科学的研究の応用
Cholesteryl hemisuccinate tris salt has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer for liposomes and in the solubilization of membrane proteins.
Biology: The compound is employed in the study of protein-lipid interactions and membrane dynamics.
Medicine: This compound is used in drug delivery systems, particularly for anticancer drugs and antibiotics.
Industry: It is utilized in the formulation of various pharmaceutical and biochemical products.
作用機序
Target of Action
Cholesteryl Hemisuccinate Tris Salt (CHS-Tris) primarily targets membrane proteins . It is often used in protein crystallography and biochemical studies of proteins .
Mode of Action
CHS-Tris, along with Lauryl Maltose Neopentyl Glycol (LMNG) or n-Dodecyl-β-D-Maltoside (DDM), is used for the solubilization of membrane proteins while maintaining their structural integrity and activity . It acts as an anionic detergent, stabilizing large unilamellar vesicles .
Pharmacokinetics
It is known that chs-tris is a water-soluble cholesterol derivative , which could potentially influence its absorption, distribution, metabolism, and excretion.
Result of Action
CHS-Tris exhibits antiproliferative activity . It has been reported to inhibit tumor growth and the hepatotoxicity of acetaminophen (AAP), and prevent AAP-induced apoptosis of hepatocytes .
Action Environment
The action of CHS-Tris can be influenced by environmental factors. For instance, it is a solid compound that is insoluble in water but can dissolve in organic solvents such as ethanol and dimethyl sulfoxide . This solubility profile can affect its action, efficacy, and stability in different environments.
Safety and Hazards
将来の方向性
Cholesteryl hemisuccinate tris salt has been used to prepare solubilization buffer for glucan synthase assay and immunoprecipitation buffer for immobilization of opioid receptors on paramagnetic beads . It has also been used in the preparation of membrane protein samples for the determination of high-resolution structures using cryo-EM .
生化学分析
Biochemical Properties
Cholesteryl hemisuccinate tris salt plays a significant role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins. It is often used in combination with detergents such as lauryl maltose neopentyl glycol or n-dodecyl-β-D-maltoside to maintain the structural integrity and activity of membrane proteins . This compound interacts with various enzymes and proteins, including DNA polymerase and DNA topoisomerase, inhibiting their activity and thereby affecting DNA replication and repair . Additionally, this compound has been shown to exhibit antiproliferative activity, making it a valuable tool in cancer research .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the hepatotoxicity of acetaminophen and prevent acetaminophen-induced apoptosis and necrosis in hepatocytes . This compound also affects cell signaling pathways by inhibiting DNA polymerase and DNA topoisomerase, leading to reduced DNA replication and cell division . Furthermore, this compound has been reported to exhibit antiproliferative activity, which can impact cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits the activity of DNA polymerase and DNA topoisomerase, leading to reduced DNA replication and repair . This compound also interacts with membrane proteins, stabilizing their structure and maintaining their activity . The antiproliferative activity of this compound is attributed to its ability to inhibit cell division and induce apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under recommended storage conditions, but its stability and activity can be affected by factors such as temperature and pH . Long-term studies have shown that this compound can maintain its hepatoprotective and anticancer activities over extended periods . Degradation of the compound can occur under certain conditions, which may impact its effectiveness in biochemical studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can inhibit the hepatotoxicity of acetaminophen and prevent acetaminophen-induced apoptosis and necrosis in hepatocytes at specific dosages . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and reduced cell viability . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to DNA replication and repair. It interacts with enzymes such as DNA polymerase and DNA topoisomerase, inhibiting their activity and affecting DNA synthesis . This compound also influences metabolic flux and metabolite levels by inhibiting cell division and inducing apoptosis in cancer cells . The metabolic pathways affected by this compound are crucial for understanding its biochemical and pharmacological properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is often used in combination with detergents to solubilize membrane proteins and maintain their structural integrity . This compound can accumulate in specific cellular compartments, influencing its localization and activity . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical studies.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cell membrane and cytoplasm. It interacts with membrane proteins, stabilizing their structure and maintaining their activity . This compound may also be directed to specific organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is important for understanding its role in cellular processes and optimizing its use in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
Cholesteryl hemisuccinate tris salt is synthesized by reacting cholesteryl hemisuccinate with tris(hydroxymethyl)aminomethane (Tris). The reaction typically involves dissolving cholesteryl hemisuccinate in a suitable solvent, such as methanol, and then adding Tris under controlled conditions to form the tris salt . The resulting product is purified and dried to obtain this compound in powder form.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
Cholesteryl hemisuccinate tris salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cholesteryl derivatives, while reduction can produce reduced forms of the compound .
類似化合物との比較
Similar Compounds
Cholesteryl hemisuccinate: A similar compound with hepatoprotective and anticancer activity.
Cholesteryl hydrogen succinate: Another derivative used in similar applications.
Uniqueness
Cholesteryl hemisuccinate tris salt is unique due to its ability to form stable vesicles and its use in protein crystallography and biochemical studies. Its antiproliferative activity also sets it apart from other similar compounds .
特性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4.C4H11NO3/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;5-4(1-6,2-7)3-8/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6-8H,1-3,5H2/t21-,23+,24+,25-,26+,27+,30+,31-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDYONDUXRBLLR-XTCKSVDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741679 | |
| Record name | 4-{[(3beta)-Cholest-5-en-3-yl]oxy}-4-oxobutanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102601-49-0 | |
| Record name | 4-{[(3beta)-Cholest-5-en-3-yl]oxy}-4-oxobutanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why are cholesteryl hemisuccinate tris salt mixed micelles used in this study on GPR52?
A1: G protein-coupled receptors (GPCRs) like GPR52 are membrane proteins. To study them in vitro, it's often necessary to extract and stabilize them in an environment that mimics their natural lipid membrane environment. this compound likely helps form micelles that provide this suitable membrane-like environment for GPR52, allowing the researchers to study its interactions with the ligand c17 using 19F-NMR. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


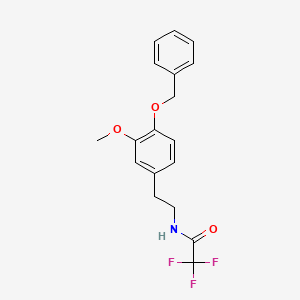
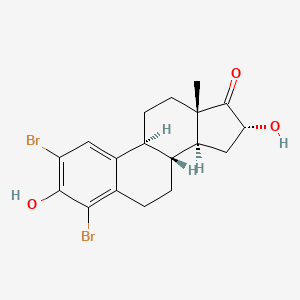


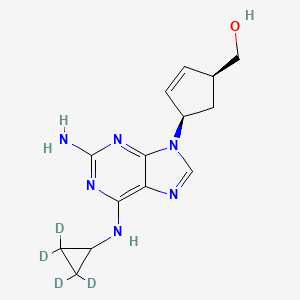
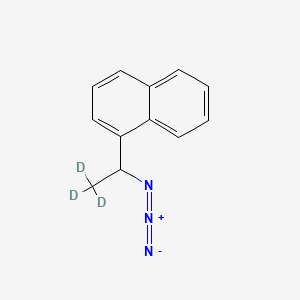
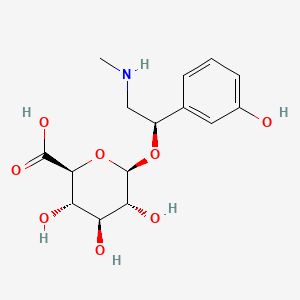

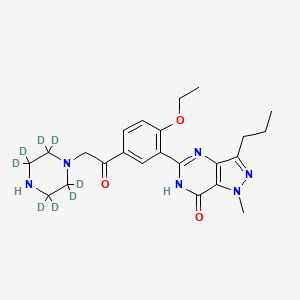

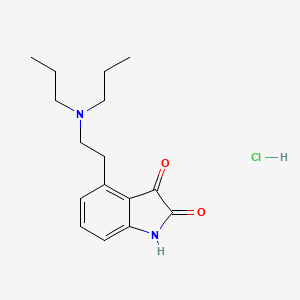
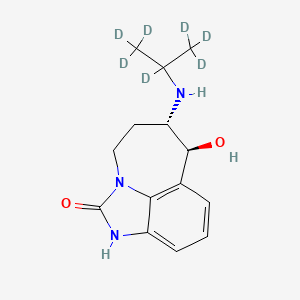
![[4-[2-[[(3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B563937.png)
